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Compound Name: (S,R,S)-MI-1061

Cat. No.: B12371804 Get Quote

(S,R,S)-MI-1061: A High-Affinity Ligand for MDM2
An In-depth Technical Guide on the Binding Affinity and Interaction with the MDM2/p53

Pathway

This technical guide provides a comprehensive overview of the binding affinity of the selective

inhibitor (S,R,S)-MI-1061 to the Murine Double Minute 2 (MDM2) protein. It is intended for

researchers, scientists, and drug development professionals working in the field of oncology

and targeted therapeutics. This document details the quantitative binding parameters, the

experimental methodologies used for their determination, and the broader context of the

MDM2-p53 signaling pathway.

Quantitative Binding Affinity Data
The binding affinity of (S,R,S)-MI-1061 to MDM2 has been characterized by its inhibition

constant (Ki) and its half-maximal inhibitory concentration (IC50). These values demonstrate a

highly potent interaction, positioning MI-1061 as a significant tool for investigating the MDM2-

p53 signaling axis.
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Compound Parameter Value (nM) Assay Type

(S,R,S)-MI-1061 Ki 0.16
Competitive Binding

Assay

(S,R,S)-MI-1061 IC50 4.4
Competitive Binding

Assay

Experimental Protocols
The determination of the binding affinity of (S,R,S)-MI-1061 to MDM2 is typically performed

using a competitive binding assay, often employing Homogeneous Time-Resolved

Fluorescence (HTRF) technology.[1][2] This method measures the displacement of a

fluorescently labeled ligand from the MDM2 protein by the unlabeled inhibitor.

Homogeneous Time-Resolved Fluorescence (HTRF)
Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a fluorescently labeled

ligand for binding to the GST-tagged human MDM2 protein. The assay relies on Fluorescence

Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-GST antibody

(donor) and a red-emitting fluorescent ligand (acceptor), such as MI-1061 Red Ligand.

Materials:

GST-tagged human MDM2 protein

MI-1061 Red Ligand (or other suitable fluorescently labeled MDM2 ligand)

Anti-GST antibody labeled with Europium Cryptate

(S,R,S)-MI-1061 (or other test compounds)

Assay buffer (e.g., HTRF PROTAC binding buffer)

Low-volume 96- or 384-well white microplates

HTRF-compatible plate reader
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Procedure:

Compound Preparation: A serial dilution of the test compound, (S,R,S)-MI-1061, is prepared

in the assay buffer. A control with no inhibitor is included to determine the maximum FRET

signal.

Reagent Preparation: The GST-tagged MDM2 protein, the MI-1061 Red Ligand, and the anti-

GST Europium Cryptate antibody are diluted to their optimal working concentrations in the

assay buffer. The labeled antibody and ligand may be pre-mixed.

Assay Plate Setup:

Dispense a fixed volume of the serially diluted test compound or buffer into the wells of the

microplate.

Add the GST-tagged MDM2 protein to each well.

Add the pre-mixed HTRF detection reagents (MI-1061 Red Ligand and anti-GST Europium

Cryptate antibody) to all wells.

Incubation: The plate is sealed and incubated at room temperature for a specified period

(e.g., 1 hour) to allow the binding reaction to reach equilibrium.

Signal Detection: The plate is read on an HTRF-compatible reader. The fluorescence is

measured at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated.

The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the specific

binding of the fluorescent ligand, is determined by fitting the data to a four-parameter logistic

equation. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff

equation, which requires knowledge of the concentration and dissociation constant (Kd) of

the fluorescent ligand.

Signaling Pathway and Experimental Workflow
Visualizations
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To better illustrate the biological context and experimental design, the following diagrams have

been generated using Graphviz.
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Caption: The MDM2-p53 signaling pathway and the inhibitory action of (S,R,S)-MI-1061.
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Caption: Experimental workflow for the HTRF-based competitive binding assay.
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Conclusion
(S,R,S)-MI-1061 is a highly potent inhibitor of the MDM2-p53 interaction, as evidenced by its

nanomolar binding affinity.[3][4][5] The experimental protocols outlined in this guide, particularly

the HTRF competitive binding assay, provide a robust framework for quantifying the potency of

such inhibitors. The visualization of the MDM2-p53 pathway highlights the critical role of this

interaction in cellular regulation and the therapeutic potential of inhibitors like (S,R,S)-MI-1061
in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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